4-Hydroxybenzo[b]thiophene-5-carboxylic acid
Description
Contextualization within Benzo[b]thiophene Chemical Space
The benzo[b]thiophene chemical space is a significant area of organic chemistry, characterized by a bicyclic heteroaromatic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring. chemicalbook.com This scaffold is also known by other names such as thianaphthene (B1666688) or 1-benzothiophene. nih.govnist.gov The fusion of these two rings creates a planar, aromatic structure with 10 π-electrons, conferring considerable stability. chemicalbook.com
The structure of benzo[b]thiophene allows for a vast number of derivatives through substitution on both the benzene and thiophene rings. researchgate.netbenthamdirect.com This structural versatility is a key reason for its prominence in drug discovery and materials science. benthamdirect.comrsc.org 4-Hydroxybenzo[b]thiophene-5-carboxylic acid is one such derivative, featuring a hydroxyl (-OH) group at the 4-position and a carboxylic acid (-COOH) group at the 5-position of the benzene portion of the fused ring system. These functional groups can significantly influence the molecule's chemical properties, such as solubility, acidity, and ability to form hydrogen bonds, thereby affecting its potential interactions with biological targets.
Table 1: Properties of the Parent Benzo[b]thiophene Scaffold
| Property | Value |
|---|---|
| Chemical Formula | C₈H₆S |
| Molar Mass | 134.20 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 32 °C (90 °F; 305 K) |
| Boiling Point | 221 °C (430 °F; 494 K) |
| Odor | Naphthalene-like |
Data sourced from references wikipedia.orgnist.gov
Historical Development and Early Investigations of the Benzo[b]thiophene Core
The study of benzo[b]thiophenes dates back over a century, with their synthesis and reactivity being a subject of continuous research. Early investigations focused on isolating these compounds from natural sources like lignite (B1179625) tar and developing fundamental synthetic routes. wikipedia.org Over the years, numerous methods have been established for the construction of the benzo[b]thiophene skeleton. benthamdirect.com
Some of the classical and widely used synthetic strategies include:
Oxidative cyclization of o-mercaptocinnamic acids : This method is particularly useful for preparing benzo[b]thiophene-2-carboxylates. google.com
Acid-catalyzed cyclization of arylthiomethyl ketones : This route is effective for producing 3-alkylbenzo[b]thiophenes. google.com
Condensation of styrene (B11656) and sulfur : A method used for preparing the unsubstituted parent compound. google.com
More contemporary methods have focused on improving efficiency, regioselectivity, and functional group tolerance, often employing transition-metal catalysts. organic-chemistry.org For instance, palladium-catalyzed C-H arylation and copper-catalyzed annulation reactions have emerged as powerful tools for synthesizing complex benzothiophene (B83047) derivatives. organic-chemistry.org This long history of synthetic development has made a wide array of substituted benzo[b]thiophenes accessible for research and application.
Significance of Benzo[b]thiophene Scaffolds in Modern Chemical Science
The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Derivatives of benzo[b]thiophene have been reported to exhibit activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. rsc.orgnih.gov This biological versatility has cemented its importance in drug design and discovery. nih.gov
Several commercial drugs incorporate the benzo[b]thiophene core, highlighting its therapeutic relevance.
Raloxifene : A selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women. wikipedia.orgnih.gov
Zileuton : An inhibitor of 5-lipoxygenase, used in the treatment of asthma. rsc.orgwikipedia.org
Sertaconazole : An antifungal medication. rsc.orgwikipedia.org
Beyond medicine, benzo[b]thiophenes are utilized as building blocks for functional materials, such as organic semiconductors and dyes like thioindigo. benthamdirect.comrsc.org
Fused heterocyclic systems, such as benzo[b]thiophene, are organic compounds where two or more rings share a bond, with at least one ring containing a heteroatom (e.g., sulfur, nitrogen, oxygen). airo.co.in These structures are of immense interest in molecular design for several reasons. ias.ac.in
The fusion of rings creates a more rigid and planar structure compared to their non-fused counterparts. ias.ac.in This conformational rigidity can lead to more specific and efficient interactions with biological targets, such as enzymes or receptors, which is a highly desirable trait in drug design. ias.ac.in The extended π-system in fused aromatic heterocycles also imparts unique electronic and optical properties, making them valuable for applications in materials science, including organic electronics and photovoltaic devices. ias.ac.in
Heterocyclic compounds are integral to chemistry and biology, with over 80% of biologically active molecules containing such rings. mdpi.com Sulfur-containing heterocycles, a subset of this vast family, play a crucial role in expanding chemical diversity and biological activity. tandfonline.comresearchgate.net The sulfur atom, being larger and less electronegative than oxygen or nitrogen, imparts distinct properties to the heterocyclic ring. nih.gov
The presence of sulfur can influence a molecule's:
Electronic Properties : The d-orbitals of sulfur can participate in bonding, affecting the aromaticity and reactivity of the ring system. openmedicinalchemistryjournal.com
Lipophilicity : Sulfur-containing groups can modulate a molecule's solubility and its ability to cross biological membranes.
Metabolic Stability : The introduction of a sulfur atom can alter how a compound is metabolized in the body.
Binding Interactions : The electron-rich sulfur atom can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which are crucial for molecular recognition. researchgate.net
The unique characteristics conferred by the sulfur atom make heterocycles like thiophene and benzo[b]thiophene indispensable tools in the design of new therapeutic agents and functional materials. tandfonline.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1-benzothiophene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-8-5-3-4-13-7(5)2-1-6(8)9(11)12/h1-4,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMFSNBBTAUDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Hydroxybenzo B Thiophene 5 Carboxylic Acid and Its Analogues
Direct Synthesis of 4-Hydroxybenzo[b]thiophene-5-carboxylic Acid and its Esters
The direct synthesis of this compound and its esters is a challenging endeavor due to the specific substitution pattern required. However, analogous syntheses of related hydroxy-substituted benzo[b]thiophene carboxylic acids provide insight into potential synthetic routes.
While a direct one-pot synthesis for this compound is not prominently described, a common strategy involves the deprotection of a precursor molecule. For instance, a methoxy-substituted analogue can be converted to the desired hydroxy compound. A general protocol for such a dealkylation involves treating the methoxy-substituted benzo[b]thiophene ester with a strong acid. tandfonline.com
A plausible reaction scheme, based on analogous transformations, is the demethylation of a precursor like 6-(1-imidazolylmethyl)-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester. This can be achieved by refluxing with 48% aqueous hydrobromic acid in the presence of acetic acid. tandfonline.com
| Precursor | Reagents | Conditions | Product |
| 4-Methoxybenzo[b]thiophene-5-carboxylic acid methyl ester | 48% aq. HBr, Acetic Acid | Reflux | This compound |
This method of cleaving methyl ethers to yield hydroxyl groups is a standard procedure in organic synthesis and is applicable to the benzo[b]thiophene system. The ester group can subsequently be hydrolyzed to the carboxylic acid under basic conditions, for example, using sodium hydroxide (B78521) in ethanol (B145695). mdpi.com
Precursor-Based and Convergent Synthetic Strategies for Benzo[b]thiophene Carboxylic Acid Derivatives
A versatile approach to complex benzo[b]thiophene derivatives involves the use of pre-functionalized precursors. This allows for the late-stage introduction of key functional groups, providing flexibility in the synthesis of a range of analogues.
Syntheses can commence from a benzo[b]thiophene core that already possesses some of the desired substituents. For example, a pre-existing benzo[b]thiophene can be functionalized at specific positions. Friedel-Crafts acylation is a common method to introduce a carbonyl group, which can then be further manipulated. For instance, the acylation of a substituted benzo[b]thiophene can be a key step in introducing the carboxylic acid functionality or a precursor to it. google.com The regioselectivity of such reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring of the benzo[b]thiophene.
More elaborate benzo[b]thiophene carboxylic acid derivatives are often assembled through multi-step sequences. These synthetic routes offer the advantage of building molecular complexity in a controlled manner. An example of a multi-step synthesis is the preparation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. nih.gov Although the target molecule is different, the strategic approach of building upon a core structure is relevant. Such syntheses often involve the initial construction of a substituted benzo[b]thiophene, followed by modifications of the functional groups. For instance, a carboxylic acid group can be introduced via the hydrolysis of an ester or a nitrile, or by the oxidation of an alkyl or acyl group.
Cyclization Methodologies for Benzo[b]thiophene Core Formation
The construction of the bicyclic benzo[b]thiophene skeleton is a critical aspect of the synthesis of its derivatives. Various cyclization strategies have been developed to achieve this, often involving the formation of the thiophene (B33073) ring onto a pre-existing benzene derivative.
A prominent method for synthesizing hydroxy-substituted benzo[b]thiophene carboxylic acids is through a sequence involving Stobbe condensation followed by a Friedel-Crafts cyclization. researchgate.net The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a ketone or aldehyde and a succinic ester derivative in the presence of a base. wikipedia.org This reaction forms an alkylidenesuccinic acid or a related derivative, which is a suitable precursor for the subsequent cyclization step. organicreactions.org
Acid-catalyzed cyclization is a frequently employed method to form the thiophene ring of the benzo[b]thiophene system. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation. arkat-usa.org The mechanism involves the protonation of a carbonyl group in the precursor, followed by an intramolecular electrophilic attack on the aromatic ring to close the thiophene ring.
For example, the synthesis of 4-phenylbenzo[b]thiophene-6-carboxylic acid utilizes a mixture of methanesulfonic acid and glacial acetic acid to effect the cyclization. prepchem.com This highlights the utility of strong acids in promoting the ring-closing reaction.
| Precursor Type | Acid Catalyst | Conditions | Product Type |
| Alkylidenesuccinic acid derivative | Polyphosphoric Acid (PPA) | Heating | Benzo[b]thiophene carboxylic acid |
| 5-Phenyl-3-(2-thienylmethylene)-2-furanone | Methanesulfonic acid, Acetic acid | 120 °C | 4-Phenylbenzo[b]thiophene-6-carboxylic acid |
The choice of the acid catalyst and the reaction conditions can significantly influence the yield and selectivity of the cyclization process. PPA is often favored due to its strong dehydrating and acidic properties, which facilitate the intramolecular condensation.
Transition Metal-Catalyzed Cyclizations
The construction of the benzo[b]thiophene skeleton, a necessary precursor for this compound, can be efficiently achieved through various transition metal-catalyzed cyclization reactions. These methods are valued for their high efficiency and tolerance of diverse functional groups.
One prominent strategy involves the metal-mediated annulation of 2-halo alkynyl benzenes. In these reactions, a palladium or copper catalyst is often employed to facilitate the coupling of a sulfur source with the alkyne, leading to an intramolecular cyclization that forms the thiophene ring. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
Gold-catalyzed reactions have also emerged as a powerful tool for synthesizing benzo[b]thiophene cores. For instance, gold(I)-NHC (N-heterocyclic carbene) complexes can catalyze the cyclization of substrates like 2-alkynylthioanisoles. nih.gov The gold catalyst activates the alkyne moiety, making it susceptible to intramolecular attack by the sulfur atom, which results in the formation of the fused ring system.
| Catalyst Type | General Substrate | Description |
| Palladium/Copper | 2-Halo alkynyl benzenes | Facilitates coupling with a sulfur source, leading to annulation. |
| Gold(I)-NHC | 2-Alkynylthioanisoles | Activates the alkyne for intramolecular cyclization. nih.gov |
These transition metal-catalyzed methods represent a versatile approach to constructing the essential benzo[b]thiophene scaffold from which the target acid and its analogues can be synthesized.
Electrophilic Sulfur-Mediated Cyclizations
Electrophilic sulfur-mediated cyclization is a key method for synthesizing the benzo[b]thiophene core, particularly from o-alkynyl thioanisole (B89551) precursors. nih.govorganic-chemistry.org This approach involves the reaction of the alkyne with an electrophilic sulfur species, which initiates an intramolecular cyclization to form the thiophene ring. organic-chemistry.org
A notable development in this area is the use of the stable and commercially available dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the source of electrophilic sulfur. nih.govacs.org This reagent reacts with various substituted o-alkynyl thioanisoles under mild, ambient temperature conditions to produce 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.govnih.govacs.org The reaction is tolerant of a wide array of functional groups on the alkyne substituent. researchgate.net
The proposed mechanism begins with the attack of the alkyne on the electrophilic sulfur of the sulfonium (B1226848) salt. organic-chemistry.org This is followed by the departure of dimethyl sulfide, creating a three-membered sulfonium ring intermediate. nih.gov Subsequent intramolecular nucleophilic attack by the aromatic ring opens this strained ring, leading to the cyclized benzo[b]thiophene product. nih.gov This methodology offers significant advantages, including the use of non-toxic reagents and milder reaction conditions compared to other methods. organic-chemistry.org
Historically, other electrophiles such as p-nitrobenzenesulfenyl chloride, iodine, N-iodosuccinimide (NIS), and bromine have been used for similar cyclizations. nih.gov
| Electrophile | Substrate | Key Features | Reference |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-Alkynyl thioanisoles | High yields, mild conditions, ambient temperature. nih.govnih.govacs.org | nih.govorganic-chemistry.orgnih.govacs.orgresearchgate.net |
| p-NO₂C₆H₄SCl | 2-Alkynylthioanisole | Early example of electrophilic sulfur cyclization. nih.gov | nih.gov |
| I₂, ICl, NIS, Br₂, NBS | 2-Alkynylthioanisoles | Common halogen-based electrophiles for cyclization. nih.gov | nih.gov |
Functional Group Interconversions and Derivatization of this compound
Once the this compound core is synthesized, its hydroxyl and carboxylic acid functional groups can be readily modified through various interconversion and derivatization reactions. These transformations are essential for creating analogues and for preparing the molecule for further synthetic steps.
Esterification and Etherification Reactions
Esterification: The carboxylic acid group at the 5-position can be converted into an ester through several standard methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. rug.nl This is a reversible condensation reaction. rug.nl Alternatively, the carboxylic acid can first be deprotonated with a base to form a carboxylate salt, which can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ester via an Sₙ2 reaction.
Etherification: The phenolic hydroxyl group at the 4-position can be converted to an ether, most commonly via the Williamson ether synthesis. This two-step process begins with the deprotonation of the weakly acidic hydroxyl group using a suitable base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion. This ion is then treated with an alkyl halide (e.g., ethyl bromide) to form the desired ether.
| Reaction | Functional Group | Reagents | Product |
| Fischer Esterification | 5-Carboxylic Acid | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 5-Ester (-COOR') |
| Alkylation of Carboxylate | 5-Carboxylic Acid | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 5-Ester (-COOR') |
| Williamson Ether Synthesis | 4-Hydroxyl | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 4-Ether (-OR') |
Hydrolysis of Carboxylic Acid Derivatives to the Parent Acid
Carboxylic acid derivatives of this compound, such as esters or amides, can be converted back to the parent carboxylic acid through hydrolysis. This reaction is fundamental for deprotection strategies in a multi-step synthesis.
Ester hydrolysis is typically achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis: The ester is heated with a dilute aqueous acid (e.g., HCl or H₂SO₄). The reaction is the reverse of Fischer esterification and is driven to completion by using a large excess of water.
Base-promoted hydrolysis (Saponification): This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with heating. nih.gov This process yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. This method is irreversible as the final deprotonation of the carboxylic acid drives the equilibrium.
A general procedure for the hydrolysis of an ethyl ester derivative involves stirring the ester in a solution of ethanol and aqueous NaOH, followed by acidification with HCl to precipitate the carboxylic acid. nih.gov
Conversion to Reactive Acyl Intermediates (e.g., acyl halides)
The carboxylic acid group of this compound can be activated for further reactions, such as amidation or Friedel-Crafts acylation, by converting it into a more reactive acyl intermediate. libretexts.org The most common of these intermediates is the acyl chloride.
The conversion of a carboxylic acid to an acyl chloride is readily accomplished by treating the parent acid with thionyl chloride (SOCl₂). orgoreview.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway. orgoreview.com The hydroxyl group of the carboxylic acid is first converted into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orgorgoreview.com A chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. orgoreview.com Other reagents like oxalyl chloride or phosphorus tribromide (PBr₃) can be used to form the corresponding acyl chloride or acyl bromide, respectively. libretexts.orglibretexts.org
| Reagent | Product | Byproducts |
| Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Acyl Chloride (-COCl) | CO, CO₂, HCl |
| Phosphorus Tribromide (PBr₃) | Acyl Bromide (-COBr) | H₃PO₃ |
Chemical Reactivity, Reaction Mechanisms, and Electronic Properties of 4 Hydroxybenzo B Thiophene 5 Carboxylic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site of chemical reactivity in 4-Hydroxybenzo[b]thiophene-5-carboxylic acid. However, the hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, making the molecule relatively unreactive toward direct nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group, a process typically achieved through the use of activating agents. libretexts.orglibretexts.org
Nucleophilic Acyl Substitution Reactions
Once activated, the carbonyl carbon of the carboxylic acid moiety becomes highly electrophilic and susceptible to attack by various nucleophiles, leading to the formation of several important derivatives. This class of reactions proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.com
The conversion of this compound into its corresponding amide derivative is a key transformation. This is typically accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). uow.edu.auyoutube.com The activating agent renders the carbonyl carbon more susceptible to nucleophilic attack by the amine. youtube.com Alternatively, the carboxylic acid can first be converted to a more reactive acid chloride, which then readily reacts with an amine to form the amide. khanacademy.orgyoutube.com The reaction generally requires two equivalents of the amine when starting from an acid chloride, as the hydrogen chloride (HCl) byproduct will react with one equivalent of the amine. youtube.com
Esterification of the carboxylic acid group can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.comyoutube.com All steps in this process are reversible. libretexts.org Another common method involves the use of activating agents like DCC, which facilitates the reaction with alcohols, often at room temperature. thieme-connect.deresearchgate.net
Symmetrical anhydrides can be synthesized from this compound. This transformation can be achieved by treating the carboxylic acid with a powerful dehydrating agent. Alternatively, a more common laboratory method involves the reaction of the corresponding acid chloride with a carboxylate salt of the acid. masterorganicchemistry.com The carboxylate acts as the nucleophile, attacking the highly electrophilic carbonyl of the acid chloride. masterorganicchemistry.com Activating agents like DCC can also promote the formation of symmetrical anhydrides from two molecules of the carboxylic acid. thieme-connect.de
Table 1: Summary of Nucleophilic Acyl Substitution Reactions
| Reaction Type | Reagents | Product |
| Amide Formation | Amine (R-NH₂) + Activating Agent (e.g., DCC) | Amide |
| Esterification | Alcohol (R-OH) + Acid Catalyst (e.g., H₂SO₄) | Ester |
| Anhydride Synthesis | Acid Chloride + Carboxylate | Anhydride |
Role of Activating Agents (e.g., Dicyclohexylcarbodiimide, Thionyl Chloride)
Activating agents are crucial for enhancing the reactivity of the carboxylic acid moiety. They function by converting the hydroxyl group into a superior leaving group. libretexts.orglibretexts.org
Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent in the formation of amide and ester bonds. thieme-connect.deslideshare.net It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thieme-connect.deresearchgate.net This intermediate is then readily attacked by a nucleophile, such as an amine or alcohol. The byproduct of this reaction, dicyclohexylurea (DCU), is a solid that is insoluble in most common organic solvents and can be easily removed by filtration. thieme-connect.de
Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting carboxylic acids into acid chlorides. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, which ultimately leads to the formation of a chlorosulfite intermediate. libretexts.orglibretexts.org This intermediate is an excellent leaving group. A subsequent attack by a chloride ion results in the formation of the highly reactive acid chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comyoutube.com The resulting acid chloride is a valuable synthetic intermediate that can be readily converted into amides, esters, and anhydrides. masterorganicchemistry.com
Table 2: Function of Common Activating Agents
| Activating Agent | Reactive Intermediate | Primary Use | Byproducts |
| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Amide and Ester formation | Dicyclohexylurea (DCU) |
| Thionyl Chloride (SOCl₂) | Acyl Chlorosulfite | Acid Chloride formation | SO₂, HCl |
Electrophilic Aromatic Substitution on the Benzo[b]thiophene Nucleus
The benzo[b]thiophene ring system is aromatic and can undergo electrophilic aromatic substitution. libretexts.org The position of substitution is directed by the electronic properties of the substituents already present on the ring: the hydroxyl group at position 4 (-OH) and the carboxylic acid group at position 5 (-COOH).
The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The carboxylic acid group, conversely, is a deactivating group and a meta-director because it withdraws electron density from the ring.
In this compound, the directing effects of these two groups are combined.
The strongly activating -OH group at C4 directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C7).
The deactivating -COOH group at C5 directs to the meta positions (C4 and C6).
The outcome of an electrophilic substitution reaction is typically governed by the most powerful activating group present. Therefore, the hydroxyl group's influence is expected to be dominant. Position 5 is already substituted. The positions most susceptible to electrophilic attack would be C7 (para to the -OH group) and potentially C3 (ortho to the -OH group). Research on related 5-hydroxybenzo[b]thiophene systems has shown that substitution reactions such as nitration, bromination, and formylation tend to occur at the 4-position, which is ortho to the hydroxyl group. rsc.org In the case of this compound, this suggests that the positions activated by the hydroxyl group (C3 and C7) are the most probable sites for electrophilic attack.
Regioselectivity Directing Effects of Substituents (Hydroxyl and Carboxyl Groups)
The regioselectivity of electrophilic aromatic substitution on the this compound ring system is determined by the combined directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups.
Hydroxyl Group (-OH): Located at the C4 position, the hydroxyl group is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the positions ortho and para to itself. In this specific molecule, the positions ortho to the C4-hydroxyl are C3 and C5. The para position is C7. Since the C5 position is already substituted with the carboxyl group, the hydroxyl group strongly directs electrophilic attack towards the C3 and C7 positions. The strong electron-donating nature of hydroxyl groups is known to activate aromatic rings for reactivity. researchgate.net
Carboxyl Group (-COOH): Positioned at C5, the carboxyl group is a deactivating group. It withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. As a meta-directing group, it directs incoming electrophiles to the positions meta to itself, which are C3 and C7.
Combined Effect: The directing effects of both substituents converge, reinforcing the activation of the C3 and C7 positions for electrophilic attack. The thiophene (B33073) ring (positions C2 and C3) is inherently more electron-rich and often more reactive towards electrophiles than the benzene ring portion. taylorfrancis.com The C4-hydroxyl group further enhances the nucleophilicity of the entire fused ring system, especially at C3. Therefore, electrophiles are most likely to attack the C3 or C7 positions.
Halogenation, Formylation, and Nitration Reactions
Electrophilic substitution reactions are fundamental to modifying the benzothiophene (B83047) core.
Halogenation: The introduction of halogen atoms onto the benzothiophene ring can be achieved using various electrophilic halogenating agents. Reagents such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) are commonly used for such transformations on benzothiophene and related heterocycles. organic-chemistry.orgresearchgate.net Given the directing effects of the hydroxyl and carboxyl groups, halogenation of this compound is predicted to occur preferentially at the C3 or C7 positions. For instance, treatment with NBS in a suitable solvent would likely yield 3-bromo- (B131339) or 7-bromo-4-hydroxybenzo[b]thiophene-5-carboxylic acid.
Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. This reaction typically employs phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. Heteroarenes like benzothiophene derivatives can be effectively formylated under these or similar conditions. rsc.orgresearchgate.net For this compound, the formyl group (-CHO) would be directed to the highly activated C3 or C7 positions.
Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com Studies on the nitration of substituted benzothiophenes have shown that substitution can occur at various positions. For example, the nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of 3-, 4-, 6-, and 7-nitro products. rsc.org Similarly, nitration of benzo[b]thiophen-3-carboxylic acid yields a mixture of the 4-, 5-, 6-, and 7-nitro isomers, with the product distribution being highly dependent on the reaction conditions. rsc.org For this compound, the potent activating effect of the C4-hydroxyl group would strongly favor nitration at the C3 and C7 positions.
| Reaction Type | Typical Reagents | Predicted Major Product(s) |
|---|---|---|
| Halogenation | NBS, NCS, or NIS in an inert solvent (e.g., CCl₄, CH₂Cl₂) | 7-Halo-4-hydroxybenzo[b]thiophene-5-carboxylic acid and/or 3-Halo-4-hydroxybenzo[b]thiophene-5-carboxylic acid |
| Formylation | POCl₃, DMF (Vilsmeier-Haack conditions) | 7-Formyl-4-hydroxybenzo[b]thiophene-5-carboxylic acid and/or 3-Formyl-4-hydroxybenzo[b]thiophene-5-carboxylic acid |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 7-Nitro-4-hydroxybenzo[b]thiophene-5-carboxylic acid and/or 3-Nitro-4-hydroxybenzo[b]thiophene-5-carboxylic acid |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Detailed Reaction Pathways (e.g., addition-elimination mechanisms)
While electrophilic substitution is common, benzothiophene derivatives can also undergo nucleophilic substitution, particularly when a suitable leaving group is present on the ring. The addition-elimination mechanism is a primary pathway for nucleophilic aromatic substitution. This two-step process involves:
Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking a π-bond and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group is expelled from the intermediate, and the aromaticity of the ring is restored.
Role of Acid and Base Catalysis in Reaction Kinetics
Both acid and base catalysis play significant roles in the reactions of benzothiophenes and their derivatives. rsc.org
Acid Catalysis: Many electrophilic aromatic substitution reactions are catalyzed by acids. In nitration, sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Similarly, in Friedel-Crafts reactions, a Lewis acid catalyst is used to generate a potent electrophile. Acid catalysis can also be crucial in the cyclization steps during the synthesis of the benzothiophene ring system itself. researchgate.net
Base Catalysis: Bases can significantly enhance the rate of certain reactions. The phenolic hydroxyl group at C4 of this compound can be deprotonated by a base (e.g., NaOH, K₂CO₃). This generates a phenoxide ion, which is a much stronger electron-donating group than the neutral hydroxyl group. The resulting increase in the ring's electron density makes it substantially more reactive towards electrophiles, thereby accelerating the rate of reactions like halogenation or formylation. Base-mediated conditions are also employed in the synthesis of the benzothiophene core and in reactions involving the carboxyl group, such as ester hydrolysis or amide formation. organic-chemistry.orgresearchgate.netnih.gov
Intramolecular Rearrangements (e.g., Smiles rearrangement)
The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution reaction. It involves the migration of an aryl group from one heteroatom to another through a spirocyclic intermediate. This rearrangement has been successfully applied to 4-hydroxybenzo[b]thiophene, providing a pathway to the corresponding 4-amino derivative. researchgate.net
The general mechanism involves:
Deprotonation of a linking chain's terminal nucleophilic group (e.g., a hydroxyl or amino group).
Intramolecular nucleophilic attack by the resulting anion on the aromatic ring carbon attached to the heteroatom bridge (in this case, the oxygen of the ether linkage).
Formation of a spirocyclic Meisenheimer-type intermediate.
Cleavage of the original aryl-heteroatom bond, leading to the rearranged product.
For a derivative of 4-hydroxybenzo[b]thiophene, this would typically involve converting the hydroxyl group into an ether with a side chain containing a nucleophile. Under basic conditions, this side chain attacks the C4 position, cleaving the C4-O bond and forming a new C4-nucleophile bond. This transformation is a powerful tool for structural modification of the benzothiophene scaffold.
Design and Structure Activity Relationship Sar Studies of Benzo B Thiophene Carboxylic Acid Analogues
Rational Design Principles for Modulating Bioactivity
The rational design of benzo[b]thiophene carboxylic acid analogues involves a deep understanding of how chemical modifications influence biological activity. Key strategies include altering substituent properties and employing bioisosteric replacements to enhance efficacy, selectivity, and pharmacokinetic profiles.
The biological activity of benzo[b]thiophene derivatives can be significantly modulated by the electronic and steric properties of substituents on the ring system. The introduction of different functional groups can alter the molecule's interaction with its biological target.
Steric Effects : The size and shape of substituents (steric properties) play a crucial role in determining how the molecule fits into the binding site of a target protein. Bulky substituents can either enhance binding by occupying a large hydrophobic pocket or hinder it by causing steric clashes. The strategic placement of substituents is therefore critical in optimizing the compound's activity.
The interplay of these electronic and steric factors is fundamental to the rational design of more potent and selective benzo[b]thiophene-based therapeutic agents. nih.gov
The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor pharmacokinetic properties, such as limited brain penetration and short plasma half-lives. nih.gov Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to overcome these limitations. researchgate.net
For the carboxylic acid functionality of 4-Hydroxybenzo[b]thiophene-5-carboxylic acid, several bioisosteres can be considered to improve its drug-like properties while maintaining or enhancing its biological activity. nih.gov
Common Carboxylic Acid Bioisosteres:
| Bioisostere | Key Features | Potential Advantages |
| Tetrazole | Acidic properties similar to carboxylic acids (pKa ~4.5-4.9). drughunter.com | Can offer greater lipophilicity. drughunter.com |
| Hydroxamic Acid | Moderately acidic (pKa ~8-9) with strong metal-chelating properties. nih.gov | Can be a successful replacement for carboxylic acids in certain contexts. nih.gov |
| Sulfonic Acid | Highly acidic (pKa <2). researchgate.net | Increases polarity which may affect cell permeability. |
| Phosphonic Acid | Relatively high acidity (pKa1 ~1-3) and nonplanar geometry. nih.gov | Tends to lower the partition coefficient (logP). nih.gov |
| Acylcyanamide | Acidic protons with pKa values in the range of 3-5. | Can act as a non-classical bioisostere. |
The selection of an appropriate bioisostere is highly context-dependent and aims to balance acidity, lipophilicity, and metabolic stability to achieve the desired therapeutic profile. drughunter.com For example, the replacement of a carboxylic acid with a tetrazole ring is a well-known strategy, as seen in the antihypertensive drug losartan.
Systematic Chemical Modification and Library Synthesis
The systematic modification of the this compound structure and the synthesis of compound libraries are essential for exploring the SAR and identifying lead compounds with improved properties. researchgate.net This involves altering substitution patterns and derivatizing key functional groups.
The position of substituents on the benzo[b]thiophene ring significantly influences the compound's biological activity. Different isomers can exhibit vastly different potencies and selectivities.
For example, in a study of benzo[b]thiophene-chalcones as cholinesterase inhibitors, comparing two series of compounds, it was found that the introduction of a substituent at position 3 significantly improved the inhibition towards butyrylcholinesterase (BChE) while maintaining a similar pattern of activity against acetylcholinesterase (AChE). nih.gov This highlights the critical role of the substitution pattern in determining the biological profile.
The synthesis of various positional isomers allows for a comprehensive exploration of the chemical space around the benzo[b]thiophene scaffold, providing valuable insights for designing more effective therapeutic agents. nih.gov
The carboxyl and hydroxyl groups of this compound are key sites for chemical modification to modulate the molecule's properties. rsc.org
Carboxyl Group Derivatization : The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and acylhydrazones, to alter its acidity, polarity, and ability to form hydrogen bonds. mdpi.comthermofisher.com For instance, the synthesis of benzo[b]thiophene acylhydrazones has been explored for developing new antimicrobial agents. mdpi.com Such derivatization can be achieved using coupling agents like carbodiimides to react the carboxylic acid with amines or hydrazines. thermofisher.com A new derivatization agent, 4-(2-aminoethyl)benzenediazonium tetrafluoroborate (B81430) (4-APEBA), has also been shown to be applicable for the selective derivatization of carboxylic acids. nih.gov
Hydroxyl Group Derivatization : The phenolic hydroxyl group can also be modified, for example, through etherification or esterification. These modifications can impact the compound's solubility, metabolic stability, and interaction with its biological target. Pre-column derivatization methods have been developed for the simultaneous modification of carboxyl and phenolic hydroxyl groups, which can be useful in analytical studies of drug metabolism. rsc.org Dual derivatization schemes can also be employed to tag both hydroxyl and carboxylate groups, which can improve sensitivity in mass spectrometry-based analyses. rsc.org
Conformational Analysis and Stereochemical Influences on Activity
The three-dimensional structure (conformation) and stereochemistry of benzo[b]thiophene analogues are critical determinants of their biological activity. The spatial arrangement of atoms and functional groups dictates how the molecule interacts with the chiral environment of its biological target.
The conformation of the benzo[b]thiophene ring system and its substituents can influence binding affinity and efficacy. For example, the fusion of two or more pharmacophores into a single, conformationally restricted scaffold is a strategy used to increase biological activity. nih.gov Molecular docking studies are often employed to understand the binding modes of these compounds and to rationalize the observed SAR. For instance, docking studies of benzo[b]thiophene-chalcone derivatives with AChE revealed hydrogen bonding and π-stacking interactions that are crucial for their inhibitory activity. nih.gov
Furthermore, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological properties. In the development of oxazolidinone antibiotics, it was found that the 5-S stereocenter in the oxazolidinone ring is the only configuration with antibacterial activity, making it the eutomer. kcl.ac.uk This underscores the importance of controlling stereochemistry during the synthesis and design of new drug candidates.
Ligand-Target Interaction Analysis and Pharmacophore Development
The rational design of novel therapeutic agents based on the benzo[b]thiophene scaffold relies heavily on understanding the specific molecular interactions between these ligands and their biological targets. Techniques such as molecular docking and pharmacophore modeling are instrumental in elucidating these interactions and identifying the key structural features required for biological activity.
Ligand-Target Interaction Analysis
Molecular docking studies on various benzo[b]thiophene carboxylic acid analogues have provided significant insights into their binding modes with different protein targets. For instance, in the development of anticancer agents targeting the RhoA/ROCK pathway, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been investigated. nih.govresearchgate.net Docking analysis of a particularly active compound, b19 , revealed a distinct binding pattern compared to other covalent inhibitors of RhoA. nih.govresearchgate.net This highlights the specific interactions facilitated by the benzo[b]thiophene core and its substituents.
The analysis of benzo[b]thiophene derivatives as inhibitors of other targets, such as Glutathione Peroxidase 4 (GPX4) in the context of ferroptosis, further underscores the versatility of this scaffold. nih.gov Studies on these analogues indicate that the benzo[b]thiophene moiety effectively positions the molecule within the active site, allowing functional groups like the carboxylic acid and other substituents to form crucial interactions. These interactions often include hydrogen bonds, hydrophobic contacts, and π-π stacking with key amino acid residues, which are essential for potent inhibitory activity.
A detailed examination of the binding mode of compound b19 within the RhoA active site provides a representative example of these interactions. The specific contacts are crucial for stabilizing the ligand-protein complex and are a key focus in structure-activity relationship (SAR) studies. researchgate.net The carboxamide at the C-3 position and a 1-methyl-1H-pyrazol group at C-5 were found to significantly enhance the anti-proliferative activity, suggesting their direct involvement in binding. nih.govresearchgate.net
| Compound Class | Target Protein | Key Interacting Residues (Example) | Primary Interaction Types |
|---|---|---|---|
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA | Not specified in abstract | Hydrogen Bonding, Hydrophobic Interactions |
| Tetrahydrobenzo[b]thiophene analogues | Topoisomerase I/II | Not specified in abstract | DNA Intercalation |
| Benzo[b]thiophene analogues | GPX4 | Not specified in abstract | Not specified in abstract |
Pharmacophore Development
Pharmacophore modeling serves to distill the complex information from SAR and ligand-target interaction studies into a simplified model of essential chemical features required for activity. For the broader class of benzo[b]thiophene derivatives, pharmacophore-based design has been successfully employed. nih.gov
A study focused on designing dual topoisomerase (Topo) I/II inhibitors based on the tetrahydrobenzo[b]thiophene scaffold identified a pharmacophore model that guided the synthesis of potent anticancer agents. nih.gov Such models typically consist of a combination of features including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The benzo[b]thiophene core often serves as a key hydrophobic and aromatic feature, while the carboxylic acid group can act as a hydrogen bond donor and acceptor. The precise spatial arrangement of these features is critical for effective binding to the target. For example, in the development of Topo I/II inhibitors, the pharmacophore model suggested that the synthesized compounds could act as DNA intercalators, a mechanism consistent with their observed cytotoxic potential. nih.gov
| Pharmacophoric Feature | Contributing Chemical Moiety | Potential Role in Binding |
|---|---|---|
| Aromatic Ring | Benzo[b]thiophene core | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Carboxylic acid (carbonyl oxygen), Hydroxyl group | Interaction with donor groups (e.g., NH) in the active site |
| Hydrogen Bond Donor | Carboxylic acid (hydroxyl proton), Hydroxyl group | Interaction with acceptor groups (e.g., C=O) in the active site |
| Hydrophobic Region | Fused benzene (B151609) and thiophene (B33073) rings | Binding to non-polar pockets in the target protein |
By integrating data from ligand-target interaction analyses and pharmacophore modeling, researchers can refine the design of new benzo[b]thiophene carboxylic acid analogues with improved potency and selectivity for their intended biological targets.
Biological and Pharmacological Research Applications of Benzo B Thiophene Carboxylic Acid Derivatives
Enzyme Inhibition and Modulator Studies
The benzo[b]thiophene scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives being investigated for their potential to inhibit key enzymes involved in inflammatory and disease processes.
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are crucial mediators in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key drivers of inflammation. While the broader class of benzo[b]thiophene derivatives has been a source of potent enzyme inhibitors, specific research on 4-Hydroxybenzo[b]thiophene-5-carboxylic acid is limited.
Studies have successfully synthesized and evaluated other isomers, such as a series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, for their inhibitory effects. nih.govresearchgate.net These efforts have yielded dual 5-LOX/COX inhibitors with significant in vitro activity, demonstrating submicromolar IC₅₀ values for the inhibition of both 5-LOX and COX-1. nih.govresearchgate.net The well-known 5-lipoxygenase inhibitor, Zileuton, also features a benzo[b]thiophene structure, further highlighting the potential of this scaffold in targeting inflammatory pathways. researchgate.netnih.gov However, specific data detailing the inhibitory activity of this compound against lipoxygenase or cyclooxygenase pathways has not been documented in the available research.
Research into the inhibitory potential of this compound against other specific enzyme targets like laccase and pantothenate synthetase (PanD) is not extensively detailed in current literature. However, studies on related benzo[b]thiophene structures provide insight into the scaffold's versatility.
For instance, a high-throughput screening identified 3-((5-substituted)-1,3,4-oxadiazol-2-yl)thio benzo[b]thiophene 1,1-dioxides as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine (B94841) biosynthetic pathway and a potential antifungal drug target. nih.gov Subsequent investigation, however, revealed that these benzo[b]thiophene 1,1-dioxide derivatives exhibit characteristics of pan-assay interference compounds (PAINS), suggesting their activity may be non-specific. nih.gov
Laccase, an oxidative enzyme, has been utilized in the synthesis and derivatization of antimicrobial compounds, where it catalyzes the formation of radicals from phenolic substrates, leading to coupling reactions. nih.gov While this demonstrates a utility for enzymes in modifying phenolic compounds, direct inhibitory studies of laccase by this compound are not presently available.
The precise mechanism of enzyme interaction for this compound remains to be elucidated. However, the mechanisms for related structures offer potential models. For acidic, non-steroidal anti-inflammatory drugs that inhibit COX enzymes, interaction with the active site is key. nih.gov A notable mechanism involves the carboxylate group of the inhibitor forming hydrogen bonds with key amino acid residues, such as Tyr-385 and Ser-530, within the COX active site. nih.gov This represents a binding mode distinct from the classic salt bridge formation with Arg-120. nih.gov
In the case of certain benzo[b]thiophene 1,1-dioxide inhibitors of IMPDH, studies indicated non-specific and covalent binding at multiple cysteine residues on the enzyme. nih.gov This was suggested to be a characteristic of the benzo[b]thiophene 1,1-dioxide moiety acting as a PAINS contributor. nih.gov For other enzyme systems, competitive inhibition, where the inhibitor and substrate cannot bind simultaneously, has been observed for compounds that bind in the presence of co-factors like ADP. semanticscholar.org These varied mechanisms underscore the need for specific biochemical and structural studies to determine how this compound might interact with and inhibit target enzymes.
Antimicrobial Research Applications
The thiophene (B33073) ring is a core component of many pharmacologically important compounds, and derivatives of benzo[b]thiophene are actively being investigated for their antimicrobial properties. nih.gov
Thiophene-based compounds have demonstrated notable antibacterial action. nih.gov Research into various tetrahydrobenzo[b]thiophene derivatives has shown good potency in inhibiting the growth of both Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus. nih.gov Similarly, certain thiophene-2-carboxylic acid thioureides were found to be active against reference strains and clinical Gram-negative strains, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 250 μg/mL. researchgate.net
In a specific study involving the synthesis of novel heterocyclic flavonoid analogues, 4-Hydroxy-benzo[b]thiophene-5-carboxylic acid methyl ester was created as an intermediate compound. nih.gov This and other intermediates were evaluated for their antibacterial and antifungal activities. nih.gov While the study concluded that certain final compounds in the series showed good activity against bacteria, specific MIC values for the 4-Hydroxy-benzo[b]thiophene-5-carboxylic acid methyl ester intermediate against bacterial strains were not detailed. nih.gov
The antifungal potential of benzo[b]thiophene derivatives has been a subject of significant research interest. In one study, nitrogen and sulfur heterocyclic mimics of furanoflavonoids were synthesized to explore their antimicrobial properties. nih.gov As part of this research, 4-Hydroxy-benzo[b]thiophene-5-carboxylic acid methyl ester (designated as compound 11) was synthesized for the first time. nih.gov
Other Investigated Therapeutic Areas for Benzo[b]thiophene Carboxylic Acids
Analgesic Property Research:Research into the analgesic properties of this compound does not appear to have been published.
Consequently, no data tables or a list of mentioned compounds can be generated as there is no relevant information to present.
Antidiabetic Research
Recent pharmacological studies have explored the potential of benzo[b]thiophene carboxylic acid derivatives as novel therapeutic agents for managing diabetes mellitus. Research has primarily focused on their ability to modulate key biological targets involved in glucose and lipid metabolism. While direct studies on this compound are not extensively documented in the reviewed literature, investigations into structurally related compounds provide significant insights into the antidiabetic potential of this chemical class.
One area of investigation involves the inhibition of enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase. By blocking these enzymes, the rate of glucose absorption from the gut can be reduced, thereby lowering postprandial blood glucose levels. While the broader class of thiophene derivatives has been explored for this purpose, specific data on benzo[b]thiophene carboxylic acids as direct α-amylase or α-glucosidase inhibitors is still an emerging area of research.
A notable benzo[b]thiophene derivative, 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001), has demonstrated promising results in preclinical models of metabolic disorders. In a study involving high-fat diet-fed mice, administration of ZJ001 was found to improve glucose tolerance. nih.gov This suggests that the compound may enhance the body's ability to handle glucose, a key factor in managing diabetes. The research indicated that ZJ001 administration led to a significant improvement in the metabolic profile of these animals. nih.gov
Another significant avenue of research is the modulation of metabolic pathways associated with insulin (B600854) resistance. Elevated levels of branched-chain amino acids (BCAAs) in the plasma are clinically associated with insulin resistance and type 2 diabetes. The enzyme branched-chain α-ketoacid dehydrogenase kinase (BDK) plays a crucial role in regulating the breakdown of BCAAs. Inhibition of BDK can lead to increased BCAA catabolism and consequently lower plasma BCAA concentrations.
In this context, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been identified as a novel and potent inhibitor of BDK. nih.gov BT2 acts as an allosteric inhibitor, leading to the dephosphorylation and activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). nih.gov This, in turn, promotes the breakdown of BCAAs. Studies have shown that the administration of BT2 to wild-type mice resulted in a significant reduction in plasma BCAA concentrations, highlighting its potential as a therapeutic strategy for conditions associated with elevated BCAAs, such as insulin resistance. nih.gov
The following tables summarize the key findings from the research on these benzo[b]thiophene carboxylic acid derivatives.
Table 1: Effects of 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001) on Glucose Metabolism
| Compound | Model | Key Finding | Reference |
| ZJ001 | High-fat diet-fed mice | Improved glucose tolerance | nih.gov |
Table 2: Inhibitory Activity of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)
| Compound | Target | Mechanism of Action | Effect | Reference |
| BT2 | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Allosteric inhibitor | Reduction in plasma BCAA concentrations | nih.gov |
These findings underscore the potential of the benzo[b]thiophene carboxylic acid scaffold in the development of new antidiabetic agents. Further research, including the exploration of structure-activity relationships and the investigation of other derivatives like this compound, is warranted to fully elucidate their therapeutic utility.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are instrumental in predicting how a molecule, or "ligand," might interact with a biological target, typically a protein. These in silico techniques are fundamental in drug discovery and design.
Dedicated molecular docking studies for 4-Hydroxybenzo[b]thiophene-5-carboxylic acid would involve computational algorithms to place the molecule into the binding site of a specific receptor. The simulation would predict the most energetically favorable orientation, or "pose," of the ligand within the receptor's active site. This prediction is crucial for understanding the potential biological activity of the compound. The results are often visualized as 3D models showing the compound nestled within the protein's binding pocket.
Following the prediction of the binding mode, a detailed analysis would elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, key interaction motifs would likely include:
Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are prime candidates for forming hydrogen bonds with amino acid residues in the receptor. The oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms can act as donors.
π–π Stacking: The aromatic benzo[b]thiophene core could engage in π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site.
Hydrophobic Interactions: The benzothiophene (B83047) ring system also contributes to hydrophobic interactions with nonpolar regions of the receptor.
A hypothetical table of interactions for this compound with a target protein, derived from a docking simulation, might look like this:
| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |
| Hydrogen Bond | Carboxyl Oxygen | Lysine (LYS) 123 | 2.8 |
| Hydrogen Bond | Hydroxyl Hydrogen | Aspartate (ASP) 89 | 3.1 |
| π–π Stacking | Benzothiophene Ring | Phenylalanine (PHE) 45 | 3.5 |
Note: This table is illustrative and not based on experimental data.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule.
A DFT analysis of this compound would calculate various electronic properties to predict its reactivity. Key parameters include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of these frontier orbitals are critical. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the hydroxyl and carboxyl groups would be expected to be electron-rich.
Atomic Charges: Calculation of partial charges on each atom would further quantify the electronic distribution and potential sites for electrostatic interactions.
A summary of hypothetical DFT-calculated properties might be presented as follows:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: This table is illustrative and not based on experimental data.
DFT calculations can be used to model reaction mechanisms at the atomic level. For instance, in a proposed synthesis or metabolic transformation of this compound, DFT could be used to calculate the energies of reactants, transition states, and products. This "energy profiling" helps to elucidate the most likely reaction pathway by identifying the route with the lowest energy barriers.
Simulation Techniques for Kinetic and Mechanistic Insights
While specific kinetic and mechanistic simulation studies for this compound were not found, such techniques would provide dynamic information about its behavior. For example, molecular dynamics (MD) simulations could be employed to study the stability of the ligand-receptor complex over time, providing insights into the binding kinetics (on- and off-rates). Quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model enzymatic reactions involving the compound with high accuracy.
Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation using Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy maps the chemical environment of protons. For 4-Hydroxybenzo[b]thiophene-5-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets at the downfield end of the spectrum, typically above δ 10 ppm, due to hydrogen bonding and solvent exchange. The aromatic protons on the benzo[b]thiophene ring system would resonate in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) would be dictated by their position relative to the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, as well as their coupling with neighboring protons.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the range of δ 165-185 ppm. The carbons of the aromatic and thiophene (B33073) rings will appear in the approximate range of δ 110-160 ppm. The specific chemical shifts will be influenced by the attached functional groups; for instance, the carbon atom bonded to the hydroxyl group (C4) will be shifted downfield.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | > 12.0 | broad singlet |
| -OH | 9.0 - 11.0 | broad singlet |
| Ar-H | 7.0 - 8.5 | multiplet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 185 |
| C-OH (C4) | 150 - 160 |
| Aromatic/Thiophene Quaternary C | 120 - 150 |
| Aromatic/Thiophene CH | 110 - 135 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
O-H Stretching: A very broad and intense absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer. The O-H stretch of the phenolic hydroxyl group would also contribute to this broadness or appear as a separate broad band around 3200-3600 cm⁻¹.
C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is expected to appear in the range of 1680-1725 cm⁻¹. The exact position depends on the extent of hydrogen bonding.
C-O Stretching and O-H Bending: The spectrum will also show C-O stretching vibrations for both the carboxylic acid and the phenol, typically in the 1210-1320 cm⁻¹ region. O-H bending vibrations are also expected in the 1395-1440 cm⁻¹ range.
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic and thiophene rings.
Aromatic C-H Stretching: These typically appear as medium to weak bands above 3000 cm⁻¹.
C-S Stretching: The thiophene C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Strong, Very Broad |
| O-H Stretch | Phenol (-OH) | 3200 - 3600 | Strong, Broad |
| C=O Stretch | Carboxylic Acid (-COOH) | 1680 - 1725 | Strong, Sharp |
| C=C Stretch | Aromatic/Thiophene Ring | 1450 - 1600 | Medium to Weak |
| C-O Stretch | Carboxylic Acid, Phenol | 1210 - 1320 | Medium |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., FAB-MS, LCMS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (Molecular Formula: C₉H₆O₃S), the molecular weight is 194.21 g/mol .
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For C₉H₆O₃S, the expected exact mass would be used to confirm the molecular formula, distinguishing it from other potential structures with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is useful for analyzing complex mixtures and confirming the molecular weight of the target compound as it elutes from the column.
Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The fragmentation pattern is often predictable and provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways would include:
Loss of a hydroxyl radical (-OH, M-17) from the carboxylic acid group.
Loss of the entire carboxyl group (-COOH, M-45).
Decarboxylation (loss of CO₂, M-44).
Other fragmentations involving the cleavage of the thiophene or benzene (B151609) ring.
Expected Mass Spectrometry Data
| m/z Value | Interpretation |
|---|---|
| ~194 | Molecular Ion [M]⁺ |
| ~177 | Loss of -OH |
Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile organic compounds.
For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica) and is eluted with a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol, often with a small amount of acid like formic or acetic acid to ensure the carboxylic acid is protonated).
The purity is determined by monitoring the eluent with a detector, commonly a UV-Vis detector set to a wavelength where the compound has strong absorbance. A pure compound should ideally produce a single, sharp, and symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. By comparing the area of the main peak to the areas of any other small peaks (impurities), the percentage purity can be calculated.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While NMR, IR, and MS provide valuable information about connectivity and functional groups, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.
This technique requires a single, high-quality crystal of the compound. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays contains information about the electron density within the crystal, which can be used to construct a three-dimensional model of the molecule.
If a suitable crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:
Unambiguous confirmation of the molecular structure.
Precise bond lengths, bond angles, and torsion angles.
Information on the planarity of the benzo[b]thiophene ring system.
Details of the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, and potential π-π stacking interactions between the aromatic rings.
This data provides the ultimate proof of structure and offers insights into the solid-state packing and intermolecular forces that govern the compound's physical properties.
Future Research Directions and Translational Perspectives for 4 Hydroxybenzo B Thiophene 5 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4-Hydroxybenzo[b]thiophene-5-carboxylic acid and its derivatives will likely pivot towards greener and more efficient methodologies. While traditional methods like Stobbe condensation and Friedel-Crafts cyclization have been employed for related isomers, these often require harsh conditions. researchgate.net Modern synthetic chemistry offers several avenues for improvement.
Future strategies may include:
Catalytic Cyclizations: Transition-metal-catalyzed reactions, such as those employing palladium, offer efficient ways to construct the benzothiophene (B83047) core. benthamdirect.comacs.org Research into palladium iodide-catalyzed carbonylative cyclization, for example, allows for the one-step synthesis of benzothiophene esters from simple starting materials under aerobic conditions. acs.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in the condensation reactions required to form benzothiophene systems. researchgate.net
Green Chemistry Principles: A significant future direction involves incorporating principles of green chemistry, such as using recyclable catalysts, aqueous solvent systems, and minimizing hazardous waste. nih.gov This approach not only reduces environmental impact but can also lead to more cost-effective production on a larger scale.
| Approach | Key Features | Potential Advantages | References |
|---|---|---|---|
| Traditional Methods (e.g., Stobbe Condensation) | Multi-step; often requires stoichiometric reagents and harsh conditions. | Well-established procedures. | researchgate.net |
| Transition-Metal Catalysis | High efficiency; milder reaction conditions; potential for one-pot reactions. | Improved yields, reduced steps, greater molecular complexity. | benthamdirect.comacs.org |
| Green Chemistry Approaches | Use of recyclable catalysts, safer solvents (e.g., water, CO2), and energy-efficient methods (e.g., microwaves). | Reduced environmental impact, increased safety, potential for cost savings. | researchgate.netnih.gov |
Exploration of Undiscovered Biological Targets and Pathways
The broader class of benzothiophene derivatives exhibits a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. benthamdirect.comijpsjournal.comnih.govrsc.org This suggests that this compound could modulate numerous biological pathways yet to be explored for this specific molecule.
Key future research areas include:
Anticancer Activity: Derivatives of benzo[b]thiophene have been shown to inhibit cancer cell proliferation, migration, and invasion by targeting specific signaling pathways. researchgate.netnih.gov One such pathway is the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis. researchgate.netnih.gov Future studies should investigate whether this compound or its analogues can act as inhibitors of RhoA or other cancer-related targets like protein kinases (e.g., DYRK1A) or the estrogen receptor. nih.govrsc.org
Anti-inflammatory and Analgesic Potential: Related benzothiophene compounds are known to possess anti-inflammatory and analgesic properties. researchgate.netrsc.org Investigating the inhibitory activity of this compound against key inflammatory enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX) is a logical next step.
Antimicrobial and Antidiabetic Targets: The benzothiophene scaffold is present in compounds with activity against multidrug-resistant bacteria and has shown potential as inhibitors of enzymes relevant to diabetes mellitus, such as α-amylase and α-glucosidase. nih.govnih.gov Screening for these activities could open new therapeutic avenues.
Neurological Applications: Certain benzothiophene analogues have been designed as selective ligands for dopamine (B1211576) receptors, indicating potential applications in treating conditions like drug addiction. nih.gov
Rational Optimization for Enhanced Efficacy and Selectivity
Once promising biological activity is identified, the next critical step is the rational optimization of the lead compound, this compound. This process involves a systematic investigation of the structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties. youtube.com
The optimization strategy will involve modifying the core structure at key positions:
Carboxylic Acid Moiety: The carboxylic acid group can be converted into a variety of esters, amides, or other bioisosteres. This can significantly impact the compound's binding affinity, cell permeability, and metabolic stability.
Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to probe its role in target binding and to modify the compound's solubility and electronic properties.
These structural modifications aim to fine-tune the molecule's interaction with its biological target, enhancing efficacy while minimizing off-target effects. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Key applications of AI/ML in this context include:
Predictive Modeling: ML algorithms can be trained on existing data from other benzothiophene derivatives to predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, virtual analogues. nih.govastrazeneca.com This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.
Generative Chemistry: Generative AI models can design entirely new molecules based on the this compound scaffold. technologynetworks.com These models learn the underlying chemical patterns and can generate novel structures optimized for specific properties, such as high binding affinity for a target protein.
Virtual Screening and Docking: AI-powered platforms can perform high-throughput virtual screening of large compound libraries to identify potential hits. mdpi.com Molecular docking simulations, enhanced by machine learning, can predict how different derivatives will bind to a target's active site, providing crucial insights for rational design. nih.govmdpi.com
| Discovery Phase | AI/ML Application | Objective | References |
|---|---|---|---|
| Target Identification | Pathway Analysis | Identify and validate novel biological targets. | nih.gov |
| Hit Identification | Virtual Screening, Predictive Modeling | Screen large libraries and predict active compounds. | mdpi.com |
| Lead Optimization | Generative Chemistry, ADMET Prediction | Design novel analogues with improved potency and drug-like properties. | nih.govtechnologynetworks.com |
| Preclinical Development | Predictive Toxicology | Forecast potential toxicity issues before animal testing. | elsevier.com |
Emerging Applications beyond Traditional Medicinal Chemistry
The unique chemical structure of this compound also presents opportunities in fields beyond conventional medicine, particularly in materials science.
The fusion of a thiophene (B33073) ring with a benzene (B151609) ring creates an electron-rich aromatic system, a feature often exploited in the development of organic electronic materials. mdpi.com Future research could explore the use of this compound as a monomer for the synthesis of novel polymers. Polymers containing thiophene and carboxylic acid functional groups have shown potential in organic optoelectronic devices. The specific arrangement of the hydroxyl and carboxylic acid groups on the this compound scaffold could be leveraged to create polymers with tailored electronic properties, such as conductivity and fluorescence, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), or photodetectors. mdpi.comnih.gov Machine learning is already being used to design and predict the properties of such benzothiophene-based polymers, accelerating the discovery of new materials with superior performance. mdpi.comresearchgate.net
Q & A
Q. What are the standard synthetic routes for 4-Hydroxybenzo[b]thiophene-5-carboxylic acid?
- Methodological Answer : A common approach involves functionalizing the benzo[b]thiophene core. For example, 4-hydroxybenzo[b]thiophene can be synthesized via cyclization of appropriate precursors, followed by carboxylation at the 5-position. Methylation of the hydroxyl group (e.g., using methyl iodide and a base like K₂CO₃ in DMF) is a critical step to protect the hydroxy group during synthesis. After carboxylation, demethylation under acidic conditions (e.g., HBr/AcOH) regenerates the hydroxyl group . Key Steps :
- Cyclization to form the thiophene ring.
- Carboxylation via metal-catalyzed reactions (e.g., CO₂ insertion).
- Protection/deprotection strategies for the hydroxyl group.
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions. For example, aromatic protons in benzo[b]thiophene derivatives resonate between δ 7.0–8.0 ppm, while the carboxylic acid proton appears as a broad peak near δ 12–13 ppm .
- Raman Spectroscopy : Characteristic peaks for the thiophene ring (e.g., 600–800 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M−H]⁻ for carboxylic acids) .
Q. How is the compound purified post-synthesis?
- Methodological Answer :
- Recrystallization : Use solvents like ethanol/water mixtures to isolate the crystalline product.
- Column Chromatography : Silica gel with eluents such as ethyl acetate/hexane (gradient elution) to separate impurities.
- Acid-Base Extraction : Leverage the carboxylic acid's solubility in basic aqueous solutions (e.g., NaHCO₃) for purification .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Methodological Answer :
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for carboxylation steps to improve efficiency.
- Reaction Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in methylation reactions.
- Temperature Control : Maintain 80–100°C during cyclization to avoid side products. Evidence shows yields >90% under optimized conditions .
Q. How to resolve contradictions in reported NMR data for derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference with literature (e.g., δ 7.65–7.5 ppm for aromatic protons in methylated derivatives vs. δ 7.55–7.23 ppm in hydroxylated analogs ).
- Impurity Profiling : Use HPLC (e.g., C18 column, acetonitrile/water mobile phase) to detect byproducts. Adjust reaction stoichiometry if impurities exceed 5% .
Q. What mechanistic insights exist for hydroxyl group functionalization?
- Methodological Answer : Methylation proceeds via an S2 mechanism using methyl iodide. For regioselective carboxylation, density functional theory (DFT) studies suggest electron-deficient positions (e.g., C-5 in benzo[b]thiophene) are more reactive toward electrophilic substitution .
Q. Are there known biological activities for this compound or its derivatives?
- Methodological Answer : Derivatives like 5-substituted benzo[b]thiophenes exhibit anti-inflammatory and antimicrobial activity. For example:
- Anti-inflammatory Assay : Inhibit COX-2 enzyme (IC₅₀ values measured via ELISA).
- Antimicrobial Testing : MIC determinations against S. aureus and E. coli .
Q. How to design derivatives for enhanced bioactivity?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at C-5 to increase electrophilicity.
- Hybrid Molecules : Combine with aurones or chromones to exploit synergistic effects. Example: Bis-allyloxy derivatives show improved solubility and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
